molecular formula C18H20N2O4S B3020122 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide CAS No. 926031-88-1

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide

Cat. No.: B3020122
CAS No.: 926031-88-1
M. Wt: 360.43
InChI Key: XAIQCOKFXFAKST-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide is a heterocyclic sulfonamide derivative characterized by a fused benzooxazepine core and a phenylethanesulfonamide substituent. The sulfonamide group enhances solubility and bioavailability, while the phenyl moiety may contribute to hydrophobic binding interactions.

Properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-20-10-11-24-17-8-7-15(13-16(17)18(20)21)19-25(22,23)12-9-14-5-3-2-4-6-14/h2-8,13,19H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIQCOKFXFAKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group enhances its solubility and bioavailability, making it a suitable candidate for therapeutic applications.

Potential Targets:

  • Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity related to neurotransmission or other biological processes.

Biological Activity

Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities:

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains.
AnticancerPotential cytotoxic effects on cancer cell lines have been observed.
NeuroprotectiveMay offer protective effects in neurodegenerative disease models.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of oxazepines can inhibit growth in Gram-positive bacteria. The sulfonamide functional group enhances this activity by increasing the compound's ability to penetrate bacterial cell walls.
  • Anticancer Potential : In vitro studies revealed that similar oxazepine compounds showed significant cytotoxicity against various cancer cell lines. The mechanism involves apoptosis induction through mitochondrial pathways .
  • Neuroprotective Effects : Research has suggested that compounds within this class may protect neuronal cells from oxidative stress and apoptosis in models of Alzheimer's disease by inhibiting γ-secretase activity . This inhibition is crucial as it reduces the formation of amyloid-beta peptides associated with neurodegeneration.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares functional motifs with sulfonamide derivatives synthesized in , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9]. Key comparisons include:

Feature Target Compound Triazole Derivatives [7–9] Hydrazinecarbothioamides [4–6]
Core Structure Benzo[f][1,4]oxazepine 1,2,4-Triazole Hydrazinecarbothioamide
Sulfonyl Group Ethanesulfonamide (C-SO₂-NH) Phenylsulfonyl (Ar-SO₂-Ar) Phenylsulfonyl (Ar-SO₂-Ar)
Tautomerism Not reported Exists as thione tautomer (C=S) with no S-H IR bands (~2500–2600 cm⁻¹ absent) Contains C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹)
Key IR Absorptions Anticipated S=O (~1350 cm⁻¹), NH (~3300 cm⁻¹) S=O (~1255 cm⁻¹), NH (~3278–3414 cm⁻¹) C=O (1663–1682 cm⁻¹), NH (3150–3319 cm⁻¹)

Pharmacological and Physicochemical Properties

Though biological data for the target compound are unavailable, sulfonamide-containing triazoles [7–15] exhibit:

  • Enhanced metabolic stability due to sulfur and nitrogen heteroatoms.
  • Tunable lipophilicity via halogen substituents (e.g., Cl, Br in [1–3]).
  • Potential enzyme inhibition (e.g., cyclooxygenase, carbonic anhydrase) via sulfonamide coordination.

By contrast, the benzooxazepine core in the target compound may offer improved conformational adaptability for receptor binding compared to rigid triazole systems.

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